molecular formula C17H18Cl2N2O3S B2445776 2-chloro-N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide CAS No. 1153537-12-2

2-chloro-N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide

Cat. No.: B2445776
CAS No.: 1153537-12-2
M. Wt: 401.3
InChI Key: LNNNQHHIIFFSTE-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and diethylsulfamoyl groups. It has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Chlorination: The amine group is chlorinated to introduce the chloro substituent.

    Sulfamoylation: The diethylsulfamoyl group is introduced through a sulfamoylation reaction.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the chloro or sulfamoyl groups.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups depending on the nucleophile.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-chlorophenyl)benzamide: Lacks the diethylsulfamoyl group, which may affect its biological activity and chemical reactivity.

    N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide: Lacks the chloro substituent on the benzamide core, which may influence its properties.

Uniqueness

2-chloro-N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide is unique due to the presence of both chloro and diethylsulfamoyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-3-21(4-2)25(23,24)14-8-9-16(19)15(11-14)17(22)20-13-7-5-6-12(18)10-13/h5-11H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNNQHHIIFFSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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